4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2/c1-17-23-24(27)22(16-28-25(23)31(30-17)19-8-4-2-5-9-19)26(32)29-18-12-14-21(15-13-18)33-20-10-6-3-7-11-20/h2-16H,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTOFGJAHNRSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the phenyl, phenoxyphenyl, and carboxamide groups. Common synthetic routes may involve:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The phenyl and phenoxyphenyl groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Synthesis and Structural Characteristics
Biological Activities
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Medicinal Chemistry Applications
- Drug Development : The compound serves as a lead structure for designing new drugs targeting specific biological pathways involved in cancer and inflammatory diseases.
- Pharmacophore Modeling : Its structural features can be utilized in pharmacophore modeling to identify other compounds with similar bioactivities.
Case Studies
Case Study 1: Anticancer Activity
Case Study 2: Anti-inflammatory Mechanisms
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
- Chloro vs. Amino Groups: Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (): The 4-chloro group facilitates nucleophilic substitution reactions, making it a key intermediate for derivatives. Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (): Substitution of chloro with phenylamino introduces hydrogen-bond donors but reduces electrophilicity, affecting reactivity and target selectivity .
Substituent Variations at Position 5
- Carboxamide vs. Carboxylate/Nitrile: L87 (Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) (): The 5-carboxylate ester and sulfonamide side chain confer antimalarial activity (IC50 = 3.46–9.30 μM) but may reduce solubility compared to carboxamides . 4-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (): The nitrile group at position 5 lowers antimalarial efficacy (IC50 > 15.0 μM) compared to carboxylate derivatives, highlighting the importance of polar substituents .
Substituent Variations at Position 1
- Phenyl vs. Alkyl Groups: 1,3-Dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (): The 1,3-dimethyl groups simplify the structure but may reduce aromatic stacking interactions critical for target binding .
Research Findings and Trends
- Position 5 Substituents: Carboxamides generally outperform esters and nitriles in solubility and target engagement. For example, N-(4-phenoxyphenyl)carboxamide in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors .
- Chloro at Position 4 : Common in intermediates (e.g., ), enabling further functionalization. Its electron-withdrawing nature may stabilize the aromatic system .
- Safety Profile: The dimethyl analog () has established safety data (CAS 175201-98-6), but the target’s 4-phenoxyphenyl group could alter toxicity profiles .
Biological Activity
4-Chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic structure. Its molecular formula is with a molecular weight of approximately 363.83 g/mol. The presence of the chloro and phenoxy groups contributes to its biological activity.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action:
- Inhibition of Kinases : Pyrazolo[3,4-b]pyridines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds related to this structure demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory activity .
- Anticancer Activity : The compound has been evaluated for its anticancer properties against several human tumor cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation, making it a candidate for cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| CDK2 Inhibition | Various Tumor Cells | 0.36 µM | Kinase inhibition |
| CDK9 Inhibition | Various Tumor Cells | 1.8 µM | Kinase inhibition |
| Antiproliferative | HeLa, HCT116, A375 | Varies | Induces apoptosis |
| Anti-inflammatory | Carrageenan-induced model | Not specified | Reduces edema |
Case Studies
- Anticancer Studies : In a recent study, derivatives of pyrazolo[3,4-b]pyridine were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds exhibited stronger cytotoxic effects than cisplatin and triggered apoptosis via caspases .
- Anti-inflammatory Effects : Compounds derived from the pyrazolo framework were evaluated in carrageenan-induced paw edema models, demonstrating significant anti-inflammatory properties that suggest potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the key synthetic routes and challenges for preparing this compound?
The synthesis typically involves multi-step processes starting with functionalization of the pyrazolo[3,4-b]pyridine core. A common approach includes:
- Core Formation : Condensation reactions to assemble the pyrazole and pyridine rings, often using chlorinated intermediates (e.g., 2,4-dichlorophenyl derivatives) .
- Substituent Introduction : Sequential alkylation/arylation at the 3-methyl and 4-chloro positions, followed by coupling of the 4-phenoxyphenyl carboxamide group via Ullmann or Buchwald-Hartwig reactions .
- Optimization Challenges : Steric hindrance from the 1-phenyl and 4-phenoxyphenyl groups requires precise control of reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to avoid byproducts .
Q. Which analytical techniques are critical for structural confirmation?
- X-Ray Crystallography : Resolves the 3D arrangement of substituents, particularly the orientation of the 4-phenoxyphenyl group relative to the pyrazole ring. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å) are typical .
- NMR Spectroscopy : H and C NMR distinguish methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.9 ppm), with splitting patterns confirming regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 471.76 for [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods improve synthetic yield and selectivity?
- Reaction Path Modeling : Density Functional Theory (DFT) predicts transition states and intermediates, identifying energy barriers for steps like amide coupling .
- Solvent Optimization : COSMO-RS simulations evaluate solvent polarity effects, favoring polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .
- Machine Learning : Trains models on historical reaction data (e.g., temperature, catalyst loading) to recommend optimal conditions for new analogs .
Q. What strategies address contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase inhibition assays). Discrepancies may arise from variations in cell lines or assay protocols .
- Structural-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing 4-chloro with trifluoromethyl) to isolate electronic vs. steric effects on target binding .
Q. How do substituents influence physicochemical properties and bioavailability?
- LogP Calculations : The 4-phenoxyphenyl group increases hydrophobicity (predicted LogP ~4.2), impacting membrane permeability.
- Solubility Enhancement : Introducing polar groups (e.g., pyridinylmethyl) at the carboxamide nitrogen improves aqueous solubility without compromising target affinity .
- Metabolic Stability : CYP450 inhibition assays reveal that the 3-methyl group reduces oxidative metabolism, extending half-life in vivo .
Methodological Considerations
Q. What protocols validate purity and stability during storage?
- HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area threshold) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolytic (amide bond cleavage) or oxidative (phenoxy ring hydroxylation) pathways .
Q. How is crystallinity optimized for formulation studies?
- Polymorph Screening : Solvent-drop grinding with ethanol or acetone identifies stable crystalline forms. Differential Scanning Calorimetry (DSC) confirms melting points (e.g., 287–293°C) .
- Co-Crystallization : Co-formers like succinic acid improve dissolution rates by disrupting π-π stacking between aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
